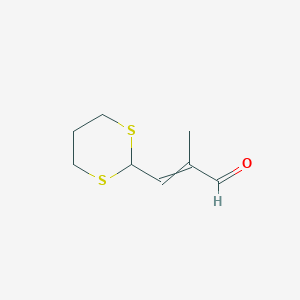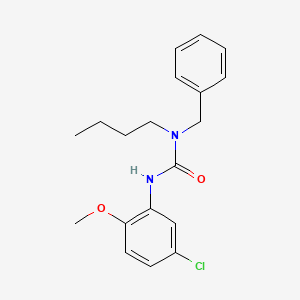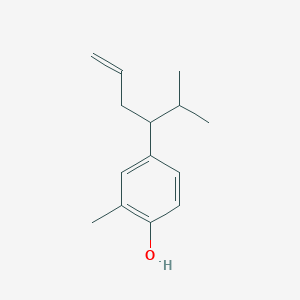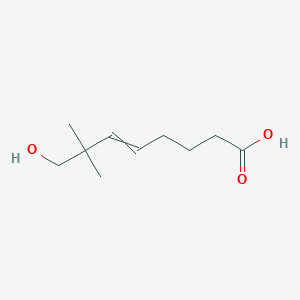
8-Hydroxy-7,7-dimethyloct-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7,7-dimethyloct-5-enoic acid is a chemical compound with a unique structure that includes a hydroxyl group and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7,7-dimethyloct-5-enoic acid typically involves the use of 6-methyl-5-hepten-2-one as a starting material. The process includes several steps:
Hydroxylation: Introduction of a hydroxyl group to the starting material.
Cyclization: Formation of a cyclic structure using an acidic catalyst such as boron trifluoride diethyl etherate or iodine.
Esterification: Conversion of the hydroxyl group to an ester, followed by hydrolysis to yield the final carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-7,7-dimethyloct-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the double bond to yield a saturated compound.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is often employed for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted carboxylic acids.
Applications De Recherche Scientifique
8-Hydroxy-7,7-dimethyloct-5-enoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 8-Hydroxy-7,7-dimethyloct-5-enoic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
8-Hydroxy-7,7-dimethyloct-5-enoic acid is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
89559-98-8 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
8-hydroxy-7,7-dimethyloct-5-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2,8-11)7-5-3-4-6-9(12)13/h5,7,11H,3-4,6,8H2,1-2H3,(H,12,13) |
Clé InChI |
DTSQKAHBOITZLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


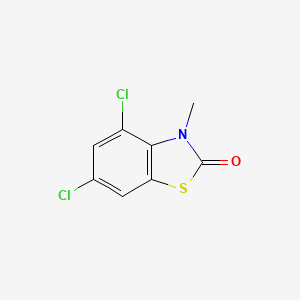
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
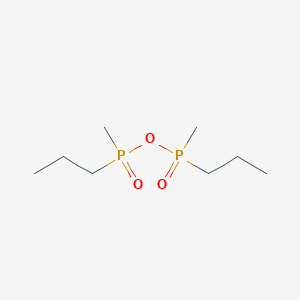
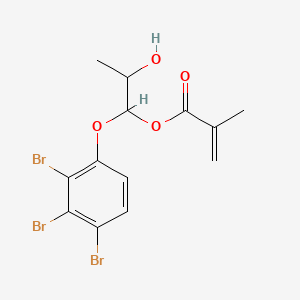
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
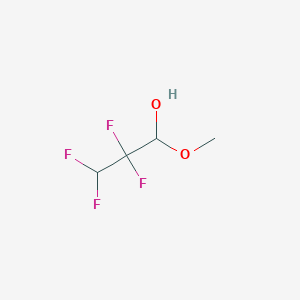
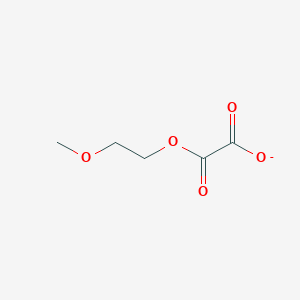
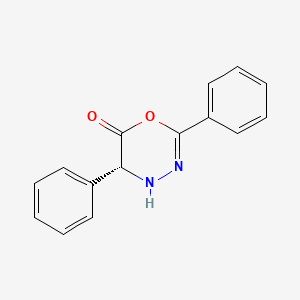
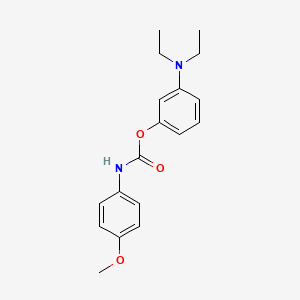
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
